(2-Ethylbutane-1-sulfonyl)benzene
Description
Historical Development and Significance of Sulfonyl Functional Groups in Organic Synthesis and Chemical Research
The journey of sulfonyl compounds from laboratory curiosities to indispensable tools in organic chemistry is a testament to their versatile reactivity and stabilizing influence. Historically, the development of sulfonation reactions, which introduce a sulfonyl group into an organic compound, was a pivotal moment. These reactions were initially employed to enhance the water solubility of organic molecules and to act as protecting groups during complex syntheses. fiveable.me The electron-withdrawing nature of the sulfonyl group was found to stabilize adjacent reactive intermediates, such as carbocations and carbanions, thereby enabling a higher degree of control and selectivity in a wide range of organic transformations. fiveable.me
The significance of the sulfonyl group extends profoundly into the realm of medicinal chemistry. The discovery of sulfonamide antibacterial drugs in the 1930s marked a new era in medicine and highlighted the profound biological activity that this functional group could impart. researchgate.netresearchgate.net This breakthrough spurred extensive research, revealing that the sulfonyl moiety can act as a key pharmacophore, capable of forming crucial hydrogen bond interactions with biological targets like enzymes and receptors. researchgate.netnih.gov Today, sulfonyl-containing compounds are integral to a wide array of pharmaceuticals, including diuretics, antidiabetic agents, and antiviral drugs. nih.gov
Overview of Sulfonylbenzene Derivatives: A Class of Key Intermediates and Reagents in Modern Organic Chemistry
Within the broad class of sulfonyl compounds, sulfonylbenzene derivatives stand out as particularly important intermediates and reagents. fiveable.me These compounds, which feature a sulfonyl group directly attached to a benzene (B151609) ring, are foundational building blocks in the synthesis of more complex molecules. The aromatic ring can be readily functionalized, and the sulfonyl group itself can participate in or influence a variety of chemical reactions.
The synthesis of sulfonylbenzene derivatives can be achieved through several methods, most commonly via the electrophilic aromatic substitution of benzene or its derivatives with reagents like chlorosulfuric acid. acs.orgorgsyn.org This process allows for the direct installation of the sulfonyl chloride group (-SO₂Cl), which is a versatile handle for further chemical manipulation. For instance, sulfonyl chlorides readily react with amines to form sulfonamides, with alcohols to form sulfonate esters, and can be used in the synthesis of sulfones. orgsyn.org
The utility of sulfonylbenzene derivatives is vast. They are employed as activating groups, leaving groups, and as precursors to a multitude of other functional groups. The stability of the sulfonyl group, coupled with its strong electron-withdrawing ability, makes it a valuable tool for modifying the electronic properties of aromatic systems. researchgate.net
| Derivative Class | General Structure | Key Applications |
| Arylsulfonyl Chlorides | Ar-SO₂Cl | Synthesis of sulfonamides, sulfonate esters, and sulfones. orgsyn.org |
| Sulfonamides | Ar-SO₂NR₂ | Pharmaceuticals (antibacterials, diuretics, etc.), agrochemicals. researchgate.net |
| Sulfonate Esters | Ar-SO₂OR | Good leaving groups in nucleophilic substitution reactions. |
| Aryl Sulfones | Ar-SO₂-R | High-performance polymers, pharmaceuticals. |
Identification of Research Gaps and Opportunities Pertaining to (2-Ethylbutane-1-sulfonyl)benzene Chemistry
Despite the extensive body of research on sulfonylbenzene derivatives, a comprehensive search of the scientific literature reveals a significant gap concerning the specific compound This compound . This particular molecule, featuring a branched alkyl chain attached to the sulfonyl group, remains largely uncharacterized. Its synthesis, physical and chemical properties, and potential applications are yet to be explored.
This lack of information presents a compelling opportunity for new research. The unique steric and electronic properties conferred by the 2-ethylbutyl group could lead to novel reactivity and applications. For instance, the branched alkyl chain might influence the solubility of the compound in various solvents, affect the crystalline structure of its derivatives, or modulate its biological activity in unforeseen ways.
The synthesis of this compound could likely be achieved through established synthetic routes, such as the reaction of 2-ethylbutane-1-sulfonyl chloride with benzene in a Friedel-Crafts type reaction, or the oxidation of the corresponding sulfide (B99878). A systematic investigation into its reactivity, spectroscopic characterization (NMR, IR, Mass Spectrometry), and computational modeling would provide a foundational understanding of this novel compound.
Further research could then explore the derivatization of this compound to create new classes of sulfonamides, sulfonate esters, and sulfones. The biological screening of these novel derivatives could uncover potential candidates for new pharmaceuticals or agrochemicals. The exploration of this uncharted territory in organosulfur chemistry holds the promise of expanding our understanding of structure-activity relationships and paving the way for the development of new and valuable chemical entities.
Structure
3D Structure
Properties
CAS No. |
777095-41-7 |
|---|---|
Molecular Formula |
C12H18O2S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
2-ethylbutylsulfonylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-3-11(4-2)10-15(13,14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI Key |
MBWFYRSBXDFECY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethylbutane 1 Sulfonyl Benzene
Retrosynthetic Analysis and Strategic Disconnections for the (2-Ethylbutane-1-sulfonyl)benzene Skeleton
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inprinceton.edu For this compound, two primary strategic disconnections can be identified within its sulfonyl group, which simplifies the molecule into key fragments or synthons. lkouniv.ac.inbham.ac.uk
The most common disconnections for sulfones are at the carbon-sulfur (C-S) bonds. bham.ac.uk This leads to two main retrosynthetic pathways:
Disconnection A (Ar-SO2R): This involves breaking the bond between the benzene (B151609) ring and the sulfur atom. This approach leads to a phenyl synthon (or a synthetic equivalent like benzene or a substituted benzene) and a (2-ethylbutane-1-sulfonyl) synthon. This strategy is common in electrophilic aromatic substitution reactions.
Disconnection B (ArSO2-R): This involves cleaving the bond between the sulfur atom and the 2-ethylbutyl group. This pathway generates a benzenesulfonyl synthon (often derived from benzenesulfinic acid or its salts) and a 2-ethylbutyl synthon (typically an electrophile like 2-ethylbutyl halide).
Strategically, bonds to heteroatoms like sulfur are often considered good points for disconnection as they correspond to reliable bond-forming reactions. bham.ac.uk The choice between these pathways depends on the availability of starting materials, reaction efficiency, and control over regioselectivity. ox.ac.uk Advanced strategies might also consider more complex disconnections that simplify the molecule more rapidly, such as those at a branch point, which is a key feature of the 2-ethylbutyl moiety. youtube.com
Classical and Contemporary Approaches to Sulfonylbenzene Synthesis
The construction of the this compound molecule can be achieved through a variety of established and modern synthetic methods. These can be broadly categorized by the key bond formation: the arylsulfonyl bond or the alkyl-sulfonyl bond.
Sulfonylation Reactions: Evolution of Catalysts and Reagents
The formation of the aryl-sulfonyl bond, as suggested by Disconnection A, is classically achieved through electrophilic aromatic substitution. Friedel-Crafts sulfonylation, using a sulfonyl halide or sulfonic anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, is a traditional method. google.com However, this method can suffer from harsh conditions and potential side reactions.
Modern advancements have led to the development of milder and more efficient catalytic systems. For instance, transition-metal-free methods have emerged, such as the reaction of arylboronic acids with sulfonyl chlorides, often catalyzed by palladium complexes. organic-chemistry.org Another approach involves the copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts, which proceeds under mild conditions. organic-chemistry.org The evolution of these methods has expanded the substrate scope and functional group tolerance for creating the arylsulfonyl framework.
| Reaction Type | Reagents | Catalyst/Conditions | Advantage |
| Friedel-Crafts Sulfonylation | Arenes, Sulfonyl Halides | AlCl₃, FeBr₃ | Well-established |
| Palladium-Catalyzed Coupling | Arylboronic Acids, Arylsulfonyl Chlorides | Palladium catalyst | Milder conditions |
| Copper-Catalyzed Coupling | Arylboronic Acids, Sulfinic Acid Salts | Cu(OAc)₂, Ionic Liquid | Mild, recyclable catalyst |
| Aryne-Mediated Sulfonylation | o-Silyl Aryl Triflates, Sodium Sulfinates | - | Transition-metal-free |
Strategies for the Introduction of the Alkyl (2-Ethylbutane-1-yl) Moiety
Introducing the 2-ethylbutyl group onto the benzenesulfonyl core is a critical step, corresponding to the forward synthesis of Disconnection B.
A prevalent method for forming the S-alkyl bond is through the coupling of a sulfur-based nucleophile with an alkyl electrophile. The reaction of sodium benzenesulfinate (B1229208) with an appropriate 2-ethylbutyl halide (e.g., 1-bromo-2-ethylbutane) is a classic Sₙ2 reaction. organic-chemistry.org To enhance the efficiency of such reactions, especially with sterically hindered or less reactive alkyl halides, various catalytic systems have been developed.
Copper-catalyzed cross-coupling reactions have proven effective. For example, the reaction of aryl halides with sulfinic acid salts can be catalyzed by a CuI/L-proline sodium salt system in DMSO, which tolerates a wide range of functional groups. google.com Palladium-catalyzed reactions have also been developed for the sulfonylation of alkyl halides. organic-chemistry.org Mechanistically, these reactions often proceed through an oxidative addition/reductive elimination cycle at the metal center.
More recently, radical-based methods have gained prominence for forming challenging C-S bonds. These approaches can overcome limitations of traditional two-electron polar reactions, especially when dealing with sterically hindered fragments. acs.org
Direct alkylation of sulfinate anions is a cornerstone of sulfone synthesis. organic-chemistry.org Sodium benzenesulfinate, a common and stable reagent, can be alkylated with 2-ethylbutyl halides or tosylates. Microwave-assisted synthesis in aqueous media has been shown to accelerate this nucleophilic substitution, offering a practical and efficient route. organic-chemistry.org
An alternative one-pot synthesis involves treating a primary alcohol (like 2-ethylbutan-1-ol) with N-bromosuccinimide and triphenylphosphine (B44618), followed by the addition of a sodium arenesulfinate. This in-situ conversion of the alcohol to a good leaving group facilitates the subsequent sulfonylation. organic-chemistry.org
| Alkylation Strategy | Substrates | Reagents/Conditions | Key Feature |
| Classical Sₙ2 | Sodium benzenesulfinate, 2-ethylbutyl halide | DMSO or other polar aprotic solvent | Straightforward nucleophilic substitution |
| Microwave-Assisted | Sodium sulfinate, Alkyl halide/tosylate | Aqueous media, Microwave irradiation | Rapid and efficient |
| One-Pot from Alcohol | 2-Ethylbutan-1-ol, Sodium benzenesulfinate | NBS, PPh₃, cat. TBAI | Avoids isolation of alkyl halide |
| Dehydroxylative Sulfonylation | Alcohols, Sulfinates | Ph₃P/ICH₂CH₂I | Direct conversion of alcohols |
Development and Optimization of Novel Synthetic Pathways to this compound
Research continues to push for more efficient, sustainable, and versatile methods for synthesizing alkyl aryl sulfones. Novel pathways that could be adapted for this compound focus on minimizing steps and using readily available precursors.
One innovative approach is the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes, which provides alkyl aryl sulfones in high yields under mild conditions. nih.govresearchgate.net While this specific method may not directly apply to the non-activated 2-ethylbutyl group, it highlights the trend towards developing new sulfonating reagents.
Transition-metal-free syntheses are also a key area of development. The reaction of sulfinic acids/salts with arynes, generated in situ from precursors like o-silyl aryl triflates, offers a mild and high-yielding route to both aryl-aryl and aryl-alkyl sulfones. google.com This method is advantageous as it tolerates a wide variety of functional groups on the aryl substrate. google.com
Furthermore, electrochemical methods are emerging as a green alternative. The electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts can produce various sulfones at room temperature without the need for catalysts or additives, representing a significant step towards more sustainable chemical synthesis. organic-chemistry.org The optimization of these novel pathways for specific targets like this compound would likely involve fine-tuning reaction conditions, such as solvent, temperature, and stoichiometry, to maximize yield and purity.
Exploration of Green Chemistry Principles in Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. In the context of synthesizing compounds like this compound, this involves the use of safer solvents, recyclable catalysts, and atom-economical reactions.
Recent advancements have focused on replacing traditional volatile organic compounds (VOCs) and strong acids with more benign alternatives. rsc.org For instance, deep eutectic solvents (DES) have emerged as sustainable media for sulfonylation reactions. rsc.org These solvents are often biodegradable, have low cost, and can be recycled. rsc.org The synthesis of (hetero)aryl sulfones has been demonstrated efficiently in DES without the need for metal catalysts, which are often precious and pose environmental risks. rsc.org Another green approach involves the use of ionic liquids, which can be recovered and reused, for reactions such as the condensation of aromatic aldehydes with sulfinic acid salts.
Furthermore, the development of catalyst systems that operate under milder conditions is a key area of research. For the synthesis of aryl sulfones, methods utilizing eco-friendly reagents like sodium metabisulfite (B1197395) as a sulfur dioxide source are being explored. mdpi.com Similarly, oxidation methods, a common route to sulfones, are being improved by using environmentally friendly oxidants like hydrogen peroxide (H₂O₂) with reusable catalysts. organic-chemistry.org
Table 1: Comparison of Green Solvents in Aryl Sulfone Synthesis
| Solvent System | Catalyst | Advantages | Disadvantages |
|---|---|---|---|
| Deep Eutectic Solvents (DES) | Often catalyst-free | Recyclable, biodegradable, low cost. rsc.org | May require higher temperatures. |
| Ionic Liquids | Various | Recyclable, low volatility. | Can be expensive, potential toxicity. |
| Water | Phase-transfer catalyst | Non-toxic, inexpensive. | Limited solubility of organic reactants. |
Chemo-, Regio-, and Stereoselective Synthesis of this compound Precursors
The synthesis of a specific isomer like this compound requires precise control over selectivity, particularly when functionalized aromatic rings are used or when creating chiral centers. The key precursors for this target molecule would be 2-ethylbutane-1-sulfonyl chloride (for Friedel-Crafts reactions) or 1-(2-ethylbutylthio)benzene (for oxidation).
Chemoselectivity: In a molecule with multiple reactive sites, a chemoselective reaction targets only one functional group. For example, when oxidizing a precursor containing both a sulfide (B99878) and another oxidizable group (like an alcohol or alkene), the choice of oxidant and conditions is crucial. Mild oxidants can selectively convert the sulfide to a sulfone without affecting other groups. organic-chemistry.org
Regioselectivity: In Friedel-Crafts sulfonylation of a substituted benzene, the position of the incoming sulfonyl group is directed by the existing substituent. To synthesize this compound from benzene itself, regioselectivity is not a factor. However, if starting with a substituted benzene, the directing effects (ortho, meta, para) of the substituent must be considered. A patent for preparing p-substituted alkylbenzene sulfonyl chlorides describes a two-step method using chlorosulfonic acid where temperature control is used to enhance the yield of the desired para-isomer and suppress other isomers. google.com
Stereoselectivity: The 2-ethylbutyl group in the target molecule is achiral. However, if a chiral sulfone were desired, enantioselective methods would be necessary. Palladium-catalyzed allylic substitution reactions have been developed for the synthesis of enantiomerically enriched tertiary allylic sulfones from vinyl cyclic carbonates and sodium sulfinates, demonstrating high regio- and enantioselectivity. nih.govresearchgate.net Such principles could be adapted for precursors with stereocenters. For instance, a regiodivergent and stereocontrolled sulfonyllactonization has been reported to create complex molecules with four contiguous stereocenters. rsc.org
Mechanistic Investigations of Key Synthetic Transformations Towards this compound
The two most probable synthetic routes to this compound are the Friedel-Crafts sulfonylation of benzene with 2-ethylbutane-1-sulfonyl chloride and the oxidation of 1-(2-ethylbutylthio)benzene.
The Friedel-Crafts sulfonylation is a classic electrophilic aromatic substitution (EAS) reaction. The mechanism involves the generation of a highly electrophilic sulfonylating agent, typically through the interaction of a sulfonyl chloride with a Lewis acid catalyst like aluminum chloride (AlCl₃). youtube.comyoutube.com The catalyst polarizes the sulfur-chlorine bond, creating a sulfonyl cation or a highly polarized complex that then attacks the electron-rich benzene ring. youtube.comyoutube.com
The general mechanism proceeds as follows:
Formation of the Electrophile: The sulfonyl chloride coordinates with the Lewis acid catalyst. youtube.com This complex may then dissociate to form a sulfonyl cation ([RSO₂]⁺) and [AlCl₄]⁻.
Electrophilic Attack: The π-electrons of the benzene ring attack the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com This step disrupts the aromaticity of the ring and is typically the rate-determining step.
Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new sulfonyl group. youtube.com This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl sulfone product. youtube.com
Elucidation of Reaction Intermediates
The primary intermediate in the Friedel-Crafts sulfonylation pathway is the arenium ion (sigma complex). youtube.com This species is a true intermediate, characterized by an sp³-hybridized carbon atom in the aromatic ring, which disrupts the cyclic π-system. Its stability is a key factor in determining the reaction rate and regioselectivity.
In acylation reactions, which are closely related to sulfonylation, the acylium ion (R-C≡O⁺) is a well-established resonance-stabilized intermediate. youtube.com By analogy, the sulfonyl cation (R-SO₂⁺) is proposed as the key electrophilic intermediate in sulfonylation reactions. researchgate.net However, depending on the reaction conditions and the stability of the cation, the reaction may proceed via a termolecular mechanism where the aromatic substrate is attacked directly by the sulfonyl chloride-Lewis acid complex without the formation of a free sulfonyl cation.
In reactions involving the decomposition of N-arylsulfonyl hydroxylamines to form sulfones, an arylsulfinate anion/arylsulfonyl anion intermediate has been proposed. mdpi.com Trapping experiments are powerful tools for identifying such short-lived, reactive intermediates that are crucial for understanding the reaction mechanism.
Kinetic Studies of this compound Formation Pathways
Kinetic studies on the formation of aryl sulfones via Friedel-Crafts reactions have been performed to understand the influence of various factors on the reaction rate. For the sulfonylation of aromatic compounds with arenesulfonyl chlorides catalyzed by aluminum chloride, the reactions are often found to follow second-order or third-order kinetics, depending on the solvent and reactants. acs.orgacs.org
A study on the sulfonylation of benzene with benzenesulfonyl chloride using AlCl₃ as a catalyst and benzenesulfonyl chloride as the solvent found the reaction to be first order in benzene and second order in the catalyst-substrate complex. acs.org
The rate of reaction is highly dependent on:
The nature of the aromatic substrate: Electron-donating groups on the benzene ring increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups deactivate the ring and slow the reaction down. youtube.com
The catalyst concentration: The rate is typically proportional to the concentration of the Lewis acid catalyst. acs.orgacs.org
Temperature: Like most chemical reactions, the rate of sulfonylation increases with temperature. Friedel-Crafts sulfonylation is often an endothermic reaction. hcmuaf.edu.vn
These general kinetic principles would apply to the synthesis of this compound, with the reaction rate being influenced by the specific conditions chosen for the sulfonylation of benzene with 2-ethylbutane-1-sulfonyl chloride.
Reactivity and Transformational Chemistry of 2 Ethylbutane 1 Sulfonyl Benzene
Reactivity of the Sulfonyl Group in (2-Ethylbutane-1-sulfonyl)benzene
The sulfonyl group is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. Its chemical behavior is characterized by the susceptibility of the sulfur atom to nucleophilic attack and the potential for reductive cleavage of the carbon-sulfur bond.
The sulfur atom in the sulfonyl group of this compound is electrophilic and can be targeted by nucleophiles. However, direct nucleophilic substitution at the sulfonyl center is generally a challenging transformation. The reaction pathway often involves an addition-elimination mechanism.
Research has shown that the acidity of the alpha-hydrogens in sulfones can be influenced by substituents on the phenylsulfonyl ring. Electron-withdrawing groups tend to increase the acidity of these sulfones. researchgate.net A study on the acidities of substituted phenyl phenacyl sulfones revealed a linear correlation with the Hammett substituent constant (σ), yielding a ρ value of +2.01. researchgate.net This positive ρ value indicates that electron-withdrawing substituents enhance the acidity of the sulfone and that the system is highly responsive to changes in substituents. researchgate.net The lack of correlation with σ+ suggests the absence of enhanced resonance interaction between the substituent and the electron-deficient sulfonyl group. researchgate.net The stabilization of the resulting carbanion is largely attributed to pπ-dπ overlap with the sulfur atom, the magnitude of which is determined by the electronegativity of the sulfur, which is in turn influenced by the electronic effects of the substituents. researchgate.net
| Substituent on Phenylsulfonyl Ring | Effect on Acidity | ρ Value |
| Electron-withdrawing | Increases | +2.01 |
| Electron-donating | Decreases |
This table summarizes the influence of substituents on the acidity of the alpha-hydrogens in phenyl sulfones.
The carbon-sulfur (C-S) bond in aryl sulfones like this compound can be cleaved under reductive conditions. Various reducing agents can effect this transformation, leading to the formation of a hydrocarbon and a sulfinic acid or its derivative. The specific products depend on the reducing agent and reaction conditions employed. For instance, the reaction of α-halobenzyl phenyl sulfones with triphenylphosphine (B44618) in aqueous dimethylformamide has been shown to yield the reduced sulfone and triphenylphosphine oxide quantitatively. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring of this compound
The benzene ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The powerful electron-withdrawing nature of the (2-ethylbutane-1-sulfonyl) substituent plays a crucial role in determining the outcome of these reactions.
The (2-ethylbutane-1-sulfonyl) group is a deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing inductive effect. libretexts.orgnumberanalytics.com This deactivation makes the benzene ring less reactive towards electrophiles compared to benzene itself. libretexts.org Furthermore, the sulfonyl group is a meta-director for EAS. lasalle.edu This directing effect arises because the electron-withdrawing nature of the group deactivates the ortho and para positions more than the meta position, making the meta position the most favorable site for electrophilic attack. lasalle.edu
Conversely, for nucleophilic aromatic substitution (NAS), the (2-ethylbutane-1-sulfonyl) group is an activating group. numberanalytics.commasterorganicchemistry.com By withdrawing electron density from the aromatic ring, it makes the ring more susceptible to attack by nucleophiles. numberanalytics.commasterorganicchemistry.com This effect is most pronounced at the ortho and para positions relative to the sulfonyl group. masterorganicchemistry.com The presence of strong electron-withdrawing groups is often necessary for NAS to occur. numberanalytics.combyjus.com The reaction typically proceeds through an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
| Reaction Type | Effect of (2-Ethylbutane-1-sulfonyl) Group | Directing Effect |
| Electrophilic Aromatic Substitution (EAS) | Deactivating | Meta |
| Nucleophilic Aromatic Substitution (NAS) | Activating | Ortho, Para |
This table outlines the electronic effects and regioselectivity of the (2-ethylbutane-1-sulfonyl) substituent in aromatic substitution reactions.
Reactivity and Functionalization of the (2-Ethylbutane-1-yl) Alkyl Chain
The alkyl chain of this compound also presents opportunities for chemical modification, particularly at the carbon atom adjacent to the sulfonyl group.
The hydrogen atoms on the carbon atom alpha to the sulfonyl group (the α-carbon) are acidic. libretexts.org This acidity is a consequence of the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the conjugate base (a carbanion) formed upon deprotonation. This carbanion can then act as a nucleophile in various reactions, allowing for the functionalization of the α-position. Many aldehydes and ketones undergo substitution reactions at their alpha carbons, and these reactions can be catalyzed by either acids or bases. libretexts.orgmsu.edu
Remote Functionalization and Derivatization Strategies
The functionalization of the alkyl chain in this compound at positions remote from the sulfonyl group presents a formidable challenge in synthetic chemistry. However, strategies leveraging the directing influence of the sulfonyl group or employing transition-metal catalysis offer viable pathways.
One key strategy involves the metal-catalyzed α-alkylation of the sulfone. While this is not a remote functionalization, it is a critical derivatization that can introduce further functionality. For instance, manganese(I)-pincer complexes have been shown to catalyze the α-alkylation of sulfones with alcohols. acs.org This process typically involves the in situ generation of an aldehyde from the alcohol, followed by a condensation reaction with the deprotonated sulfone and subsequent reduction. acs.org
Another approach to derivatization involves the nucleophilic substitution of difluoromethyl phenyl sulfone with alkyl halides, which leads to the formation of new alkylated difluoroalkyl sulfones. google.com Although this applies to a modified sulfone, the principle of activating the position alpha to the sulfonyl group for nucleophilic attack is a cornerstone of sulfone chemistry.
Furthermore, the development of photocatalytic methods has opened new avenues for C(sp³)–H bond functionalization. rsc.org These methods can potentially be applied to achieve remote functionalization of the ethylbutyl chain in this compound, though this remains an area for further research.
Radical Reactions Involving this compound
This compound is a versatile substrate for a variety of radical reactions. The sulfonyl group can act as a radical precursor, enabling the formation of carbon-centered radicals that can participate in a range of transformations.
A prominent method for generating radicals from sulfones is through single electron transfer (SET) from a reducing agent. researchgate.netrsc.org For example, the use of zinc and 1,10-phenanthroline (B135089) can promote the reductive desulfonylation of alkylsulfones to generate tertiary radicals. rsc.org These radicals can then undergo Giese-type reactions with electron-deficient olefins to form new carbon-carbon bonds. rsc.org
Another significant radical process is the α-halogenation of alkyl phenyl sulfones. This can be achieved using reagents like carbon tetrachloride or bromotrichloromethane (B165885) in the presence of a strong base such as potassium hydroxide (B78521) in tert-butanol. acs.org The reaction is believed to proceed through a radical-anion radical pair mechanism. acs.org
Photoredox catalysis has also emerged as a powerful tool for initiating radical reactions with sulfones. acs.orgnih.gov For instance, iridium-based photocatalysts can activate sulfonyl tetrazoles to generate sulfonyl radicals, which can then add to electron-deficient olefins. acs.org While this involves a sulfonyl radical rather than a carbon-centered radical derived from the alkyl chain, it highlights the diverse radical chemistry accessible from sulfone derivatives.
Table 1: Examples of Radical Reactions of Alkyl Phenyl Sulfones
| Reactant | Reagents and Conditions | Product | Reaction Type |
| Isopropyl phenyl sulfone | CCl₄, KOH, t-BuOH | α-Chloro isopropyl phenyl sulfone | Radical α-Halogenation acs.org |
| Tertiary alkyl sulfone | Zn, 1,10-phenanthroline | Tertiary radical for Giese reaction | Reductive Desulfonylation rsc.org |
| Sulfonyl tetrazole | Ir photocatalyst, DMAP, olefin | Dialkyl sulfone | Photoredox Coupling acs.org |
Rearrangement Reactions and Pericyclic Processes of this compound Derivatives
Derivatives of this compound can undergo several important rearrangement reactions, offering pathways to structurally diverse molecules.
The Ramberg-Bäcklund rearrangement is a classic reaction of α-halo sulfones, which, upon treatment with a base, rearrange to form alkenes via an intermediate episulfone. tandfonline.com This reaction provides a synthetic route to olefins from sulfones. For a derivative of this compound, halogenation at the α-position followed by treatment with a base could induce this rearrangement.
The Pummerer rearrangement is another relevant transformation, although it technically involves a sulfoxide (B87167) rather than a sulfone. wikipedia.org Oxidation of the sulfide (B99878) precursor to this compound would yield the corresponding sulfoxide. In the presence of an activating agent like acetic anhydride (B1165640), this sulfoxide could rearrange to an α-acyloxy thioether. wikipedia.org
More recently, 1,2-sulfone rearrangements resulting from the nucleophilic addition to bis-activated vinyl sulfones have been studied. rsc.org While this specific substrate is different, it points to the potential for sulfonyl group migrations in appropriately functionalized derivatives of this compound.
The Jacobsen rearrangement , which involves the migration of an alkyl group in a sulfonic acid derived from a polyalkylbenzene, is less directly applicable as it pertains to the aromatic ring and requires multiple substituents. wikipedia.org
Mechanistic Elucidation of Novel Reactions of this compound
The mechanisms of the reactions involving this compound and its derivatives are often complex, involving radical, ionic, or pericyclic pathways.
The mechanism of radical generation from alkylsulfones via single electron transfer has been investigated through control experiments and theoretical calculations. rsc.org These studies highlight the importance of the substituents on the sulfonyl group and the nature of the reducing agent in controlling the radical generation process. rsc.org
For rearrangement reactions like the Ramberg-Bäcklund, the mechanism is understood to proceed through the formation of an episulfone intermediate, which then stereospecifically decomposes to the alkene. The mechanism of the base-induced rearrangement of α-halo sulfones has been shown to involve initial α'-sulfonyl carbanion formation and a 1,3-elimination of the halide.
In the case of metal-catalyzed reactions, such as the manganese-catalyzed α-alkylation, a plausible catalytic cycle involves the formation of a metal-hydride complex, which then participates in the reduction of an intermediate vinyl sulfone. acs.org
Mechanistic studies of photoredox-catalyzed reactions of sulfone derivatives suggest the formation of sulfonyl radical intermediates through a photoinduced bond-breaking process. acs.org These radicals are then trapped by suitable acceptors. acs.org
Computational and Theoretical Studies on 2 Ethylbutane 1 Sulfonyl Benzene
Electronic Structure and Bonding Analysis of (2-Ethylbutane-1-sulfonyl)benzene
The electronic properties of this compound are primarily dictated by the sulfonyl group's strong electron-withdrawing nature and its interaction with the aromatic benzene (B151609) ring. Computational methods like Density Functional Theory (DFT) are instrumental in elucidating these characteristics.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. In sulfonylbenzene derivatives, the HOMO is typically localized on the benzene ring, while the LUMO is centered on the sulfonyl group. This distribution indicates that the benzene ring acts as the primary electron donor, while the sulfonyl group is the electron acceptor.
Studies on benzenesulfonamide-based carboxamides have shown that the HOMO-LUMO energy gap is a key indicator of chemical and biological activity. uj.ac.za A smaller energy gap suggests higher reactivity. For instance, in a series of benzenesulfonamide (B165840) derivatives, the compound with the lowest HOMO-LUMO energy gap (2.9756 eV) was identified as the most reactive. uj.ac.za This principle can be extended to this compound, where the nature of the alkyl substituent can subtly influence the energy levels of the frontier orbitals.
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Analogous Sulfonamide Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| BPNA | - | - | - |
| BPNPP | - | - | - |
| BPINP | - | - | - |
| BPMNP | - | - | 2.9756 |
Data derived from a study on benzenesulphonamide-based carboxamides. uj.ac.za The specific HOMO and LUMO values for each compound were not provided in the source.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule. For sulfonylbenzene compounds, the MEP typically shows a region of high electron density (negative potential) around the oxygen atoms of the sulfonyl group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzene ring exhibit a positive potential, indicating their susceptibility to nucleophilic attack.
Conformational Analysis and Energetic Landscapes of this compound
The conformational flexibility of this compound arises from the rotation around the C-S and C-C single bonds of the 2-ethylbutyl group. Understanding the preferred conformations and the energy barriers between them is essential for predicting the molecule's three-dimensional structure and its interactions with other molecules.
While specific data for this compound is unavailable, studies on similar alkylbenzenes, such as ethylbenzene, n-propylbenzene, and n-butylbenzene, offer valuable insights. For ethylbenzene, only one stable conformation has been identified, with the ethyl group oriented perpendicular to the plane of the benzene ring. nist.gov As the alkyl chain length increases, the number of possible conformers also increases. For n-propylbenzene, two conformers have been found, and for n-butylbenzene, four of the five theoretically predicted conformers have been experimentally observed. nist.gov
Based on these findings, it is expected that the 2-ethylbutyl group of this compound will also adopt several low-energy conformations. The rotational barriers between these conformers will determine the flexibility of the alkyl chain. The interaction between the bulky sulfonyl group and the ethyl branch on the butyl chain will likely lead to a complex potential energy surface with multiple local minima.
The conformational equilibrium of a flexible molecule like this compound can be influenced by the surrounding environment. The solvent can stabilize certain conformers over others through solute-solvent interactions. For example, a polar solvent might favor a more extended conformation of the alkyl chain to maximize its interaction with the solvent molecules.
Temperature also plays a crucial role. At higher temperatures, the molecule has more thermal energy to overcome rotational barriers, leading to a more dynamic equilibrium with a greater population of higher-energy conformers. Conversely, at lower temperatures, the molecule will tend to reside in its lowest energy conformation.
Computational Modeling of Reaction Mechanisms and Pathways
An example of such a study is the computational analysis of the hydrolysis of benzenesulfonyl chloride. researchgate.net Using the PM3 semi-empirical method, researchers were able to model the potential energy surface of the reaction in the presence of water molecules. The study revealed that the hydrolysis is a two-step exothermic process that proceeds through a relatively unstable five-coordinate intermediate. researchgate.net
This type of computational approach could be applied to investigate various reactions involving this compound, such as its synthesis or its potential degradation pathways. By understanding the reaction mechanisms at a molecular level, it is possible to optimize reaction conditions and predict the formation of byproducts.
Transition State Characterization and Activation Barriers
There is no available research that specifically characterizes the transition states or calculates the activation barriers for reactions involving this compound. In broader studies of related sulfonyl compounds, computational methods are often employed to model reaction pathways, such as nucleophilic substitution at the sulfur atom. These studies typically identify the geometry of transition state structures and calculate the energy required to reach them, which corresponds to the activation barrier of the reaction. Without specific studies on this compound, no data tables or detailed findings can be presented.
Reaction Energetics and Thermodynamics
Information regarding the reaction energetics and thermodynamics of this compound is not available in published literature. Theoretical investigations in this area would typically involve calculating the enthalpy and Gibbs free energy changes for potential reactions, providing insight into the spontaneity and equilibrium position of chemical processes involving this compound.
Prediction of Spectroscopic Parameters for Mechanistic Interpretation
While computational methods for predicting spectroscopic parameters like NMR chemical shifts are well-established, specific predictions for this compound have not been reported. Such studies are crucial for confirming molecular structures and for interpreting experimental data to understand reaction mechanisms.
Elucidation of Electronic Effects on NMR Chemical Shifts
A detailed analysis of the electronic effects on the NMR chemical shifts of this compound is not available. Generally, in sulfonylbenzene derivatives, the electron-withdrawing nature of the sulfonyl group influences the electron density distribution in the benzene ring, which in turn affects the chemical shifts of the aromatic protons and carbons. The specific impact of the 2-ethylbutyl group on the electronic environment and the resulting NMR spectrum of this compound has not been computationally explored in the available literature.
Advanced Spectroscopic and Analytical Methodologies for Elucidating 2 Ethylbutane 1 Sulfonyl Benzene Chemistry
Application of Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment in Reaction Mixtures
No specific multi-dimensional NMR data (e.g., COSY, HSQC, HMBC) has been published for (2-Ethylbutane-1-sulfonyl)benzene. While general principles of NMR spectroscopy are applied to characterize aryl sulfones, specific chemical shifts, coupling constants, and through-space correlations for this compound are not available. mdpi.comrsc.org
High-Resolution Mass Spectrometry for Mechanistic Fragmentation Pathway Analysis
There are no high-resolution mass spectrometry studies specifically detailing the fragmentation pathways of this compound. General fragmentation patterns for alkyl aryl sulfones often involve rearrangements and the loss of sulfur dioxide (SO₂), but specific pathways and high-resolution mass data for the fragments of the title compound have not been documented. cdnsciencepub.comacs.org
X-ray Crystallography for Detailed Solid-State Structural Insights
A crystal structure for this compound has not been determined or reported. Therefore, no data on its unit cell parameters, space group, bond lengths, bond angles, or solid-state packing arrangement is available.
In Situ Spectroscopic Techniques for Reaction Monitoring and Kinetic Analysis
No studies utilizing in situ spectroscopic techniques (such as FT-IR or Raman spectroscopy) to monitor the synthesis or reactions of this compound have been found. Consequently, there is no kinetic data or information on reaction intermediates specific to this compound. mpg.deyoutube.com
2 Ethylbutane 1 Sulfonyl Benzene As a Synthetic Building Block and Reagent in Advanced Organic Synthesis
Strategies for Incorporating the (2-Ethylbutane-1-sulfonyl)benzene Moiety into Complex Molecular Architectures
The incorporation of the this compound unit into more complex molecules relies on established and innovative synthetic transformations that leverage the reactivity of both the alkyl and aryl components.
A primary strategy involves the alkylation of benzene (B151609) or its derivatives with a suitable 2-ethylbutyl precursor. uomustansiriyah.edu.iq This can be achieved through Friedel-Crafts type reactions, where an appropriate electrophile, such as a 2-ethylbutyl halide or alcohol, is activated by a Lewis acid to react with an aromatic ring. The choice of catalyst and reaction conditions is crucial to control regioselectivity and prevent polysubstitution.
Another key approach is through olefination reactions . For instance, a Wittig or Horner-Wadsworth-Emmons reaction can be employed to form a double bond, which can subsequently be hydrogenated. This method offers flexibility in constructing the carbon skeleton before the final saturation of the alkyl chain.
Cross-coupling reactions represent a powerful tool for forging carbon-carbon or carbon-heteroatom bonds. A pre-functionalized this compound, for example, bearing a halide or a boronic acid, can be coupled with a variety of partners using transition metal catalysts like palladium or copper. This allows for the direct connection of the sulfonylbenzene moiety to other complex fragments.
Furthermore, the sulfonyl group itself can serve as a handle for further modifications. The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, providing entry points for introducing additional functional groups. uomustansiriyah.edu.iq The resulting derivatives can then participate in a wide array of subsequent transformations.
The following table summarizes some of the key synthetic strategies for incorporating the this compound moiety:
| Strategy | Description | Key Reagents/Conditions | Advantages |
| Friedel-Crafts Alkylation | Electrophilic substitution of an aromatic ring with a 2-ethylbutyl electrophile. | 2-ethylbutyl halide/alcohol, Lewis acid (e.g., AlCl₃) | Direct formation of the C-C bond between the alkyl and aryl groups. |
| Olefination followed by Hydrogenation | Formation of an alkene which is then reduced to the corresponding alkane. | Wittig reagents, Horner-Wadsworth-Emmons reagents, H₂/catalyst | High degree of control over the carbon skeleton construction. |
| Cross-Coupling Reactions | Transition metal-catalyzed coupling of a functionalized sulfonylbenzene with a coupling partner. | Palladium or copper catalysts, organometallic reagents | Versatile for creating C-C and C-heteroatom bonds with high functional group tolerance. |
| Electrophilic Aromatic Substitution | Introduction of functional groups onto the benzene ring of the sulfonylbenzene moiety. | Nitrating agents, halogenating agents | Allows for further functionalization and elaboration of the aromatic core. |
Development of this compound-Derived Reagents for Specific Chemical Transformations
The unique electronic and steric properties of the this compound group can be harnessed to create specialized reagents for specific chemical transformations. By modifying the core structure, new reagents with tailored reactivity can be developed.
For example, the introduction of a leaving group, such as a halogen or a tosylate, on the alkyl chain can transform the molecule into an alkylating agent . This allows for the transfer of the (2-ethylbutane-1-sulfonyl)phenyl group to various nucleophiles.
Conversely, converting the sulfonyl group into a more reactive functional group can open up new synthetic possibilities. For instance, reduction of the sulfonyl group to a thiol would provide a nucleophilic handle for various reactions.
The development of chiral variants of this compound-derived reagents is of particular interest for asymmetric synthesis. By introducing a stereocenter, either in the alkyl chain or through the use of a chiral auxiliary attached to the aromatic ring, it is possible to induce stereoselectivity in chemical reactions.
Below is a table outlining potential this compound-derived reagents and their applications:
| Derived Reagent Type | Structural Modification | Potential Application |
| Alkylating Agent | Introduction of a leaving group on the alkyl chain. | Transfer of the (2-ethylbutane-1-sulfonyl)phenyl moiety to nucleophiles. |
| Nucleophilic Reagent | Conversion of the sulfonyl group to a thiol or other nucleophilic group. | Addition to electrophiles, participation in S_NAr reactions. |
| Chiral Reagent | Incorporation of a stereocenter or a chiral auxiliary. | Asymmetric synthesis, enantioselective transformations. |
| Organometallic Reagent | Formation of an organometallic species (e.g., Grignard, organolithium). | Nucleophilic addition to carbonyls and other electrophiles. |
Utilization in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. nih.govresearchgate.net The this compound scaffold can be strategically employed in the design of substrates for such reactions.
In cascade reactions , a single starting material undergoes a series of intramolecular transformations to generate a complex product. A molecule containing the this compound moiety along with other reactive functional groups could be designed to trigger a specific cascade sequence, leading to the formation of polycyclic or other intricate structures. The sulfonyl group can act as a directing group or a stabilizing element during the cascade.
Multicomponent reactions involve the simultaneous reaction of three or more starting materials to form a single product that incorporates all or most of the atoms of the reactants. nih.govresearchgate.net A derivative of this compound could serve as one of the components in an MCR. For example, an aldehyde or amine derivative of this compound could participate in well-known MCRs like the Ugi or Passerini reactions, allowing for the rapid assembly of complex molecules containing this specific sulfonylbenzene unit.
The use of this compound in these advanced synthetic methods offers a streamlined approach to building libraries of diverse compounds for various applications, including drug discovery and materials science.
The following table provides examples of how this compound derivatives could be utilized in cascade and multicomponent reactions:
| Reaction Type | Role of this compound Derivative | Example Reaction | Potential Product Class |
| Cascade Reaction | Substrate with appropriately positioned functional groups to initiate a cascade. | Intramolecular Diels-Alder/ene reaction sequence. | Polycyclic aromatic hydrocarbons. |
| Multicomponent Reaction | One of the starting components in the reaction. | Ugi four-component reaction. | α-Acylamino carboxamides. |
| Multicomponent Reaction | One of the starting components in the reaction. | Biginelli reaction. | Dihydropyrimidinones. |
Future Directions and Emerging Research Avenues in 2 Ethylbutane 1 Sulfonyl Benzene Chemistry
Exploration of Sustainable and Green Chemistry Approaches for Synthesis and Transformation
The principles of green chemistry, which advocate for minimizing environmental impact and promoting safety, are reshaping the synthesis of chemical compounds. researchgate.netyoutube.com Traditional methods for creating sulfonylbenzenes often rely on harsh reagents and generate significant waste. mdpi.com Future research on (2-Ethylbutane-1-sulfonyl)benzene will focus on developing more sustainable and eco-friendly synthetic protocols.
Key areas of exploration include:
Greener Solvents and Reaction Media: A significant push is being made to replace conventional volatile organic solvents with more environmentally benign alternatives. Water is an especially attractive medium for chemical synthesis due to its non-toxic nature and ability to promote certain reactions. rsc.orgrsc.org Research could investigate the feasibility of synthesizing this compound or its derivatives in aqueous media, potentially under dynamic pH control to facilitate the reaction between the corresponding sulfonyl chloride and other reagents. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis and ultrasound irradiation are emerging as energy-efficient techniques that can dramatically reduce reaction times and improve yields. mdpi.comresearchgate.net Applying microwave irradiation to the synthesis of this compound could lead to faster, cleaner reactions compared to conventional heating methods. mdpi.com
Catalytic and Solvent-Free Methods: The development of novel catalysts can enable more efficient and selective transformations, reducing the need for stoichiometric reagents and simplifying purification processes. researchgate.net Furthermore, solvent-free reaction conditions, where reactants are ground together (mechanochemistry), represent a highly sustainable approach by eliminating solvent waste entirely. mdpi.com A recent breakthrough in the synthesis of sulfonyl fluorides using a safe, low-cost process that produces only non-toxic salts as by-products exemplifies the trend toward greener synthetic routes. eurekalert.org
Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Sulfonyl Compounds
| Feature | Conventional Approach | Green Chemistry Approach | Potential Benefit for this compound |
| Solvent | Volatile Organic Compounds (VOCs) | Water, Bio-solvents, or Solvent-free | Reduced environmental impact and simplified workup. rsc.orgrsc.org |
| Reagents | Excess harsh reagents (e.g., chlorosulfonic acid) | Catalytic systems, equimolar reagents | Higher atom economy and reduced hazardous waste. researchgate.netmdpi.com |
| Energy | Prolonged conventional heating | Microwave irradiation, Ultrasound | Faster reaction times and lower energy consumption. mdpi.com |
| By-products | Significant hazardous waste | Minimal, non-toxic by-products (e.g., salts) | Lower disposal costs and improved process safety. eurekalert.orggoogle.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and control. researchgate.net The integration of flow chemistry with automated systems is set to revolutionize the synthesis and screening of novel compounds, including derivatives of this compound.
Future research in this area will likely involve:
Automated Synthesis of Derivatives: Fully automated flow-through systems have been successfully developed for producing libraries of sulfonamides. acs.orgnih.govacs.org Such platforms could be adapted for the high-throughput synthesis of various derivatives of the this compound scaffold, enabling rapid exploration of its chemical space for potential applications. The ability to quickly generate a diverse set of compounds is crucial for biological screening and materials science. acs.org
Improved Safety and Scalability: Chlorosulfonation and other reactions used to synthesize sulfonyl compounds are often highly exothermic and can be hazardous on a large scale. mdpi.comrsc.org Flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat dissipation, mitigating the risk of thermal runaway. rsc.org This enhanced safety profile makes flow chemistry an ideal choice for the scalable production of this compound and its intermediates. mdpi.com
Process Optimization: Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. google.com This level of control can lead to higher yields, improved purity, and better reproducibility compared to batch processes. mdpi.com For a sterically hindered molecule like this compound, precise control could be key to overcoming synthetic challenges and maximizing product formation.
Table 2: Hypothetical Parameters for Flow Synthesis of a this compound Derivative
| Parameter | Description | Potential Advantage |
| Reactor Type | Packed-bed or Microreactor | Enhanced mixing and heat transfer. acs.orgrsc.org |
| Reagent Streams | 1. (2-Ethylbutyl)benzene in solvent2. Chlorosulfonating agent | Safe handling of reactive intermediates. mdpi.com |
| Temperature | 0 - 50 °C (controlled via heat exchanger) | Precise control to minimize side reactions. mdpi.com |
| Residence Time | 1 - 15 minutes | Rapid synthesis and optimization cycles. google.comnih.gov |
| Back-Pressure | 5 - 10 bar | Prevents solvent boiling and ensures stable flow. researchgate.net |
| Outcome | Continuous production of (2-Ethylbutane-1-sulfonyl) chloride | Improved space-time yield and process safety. mdpi.comrsc.org |
Advanced Computational Tools for Predictive Design and Discovery of New Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, allowing researchers to predict molecular properties and reactivity before embarking on lengthy and expensive experimental work. nih.gov For this compound, advanced computational methods can provide deep insights into its behavior and guide the design of new derivatives with desired functions.
Key computational approaches include:
Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT), can accurately model the electronic structure of molecules. nih.gov This allows for the prediction of reactivity, stability, and spectroscopic properties of this compound. For instance, DFT calculations could identify the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic transformations.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov If a particular biological activity is identified for the this compound scaffold, QSAR studies could be employed to predict the activity of new analogues. nih.gov By analyzing various molecular descriptors, QSAR models can identify the key structural features—such as steric bulk, polarity, and electronic properties—that are crucial for activity, thereby guiding the rational design of more potent compounds. nih.govresearchgate.net
Machine Learning (ML): Machine learning algorithms can be trained on existing chemical data to build predictive models for a wide range of properties, from reaction outcomes to metabolic stability. nih.gov In the context of this compound, ML models could be developed to predict its solubility, binding affinity to specific protein targets, or potential off-target effects, accelerating the discovery process.
Table 3: Relevant Computational Descriptors for this compound QSAR Studies
| Descriptor Class | Example Descriptors | Information Provided | Reference |
| Electronic | Dipole Moment, Partial Charges | Describes charge distribution and polar interactions. | nih.gov |
| Steric/Topological | Molecular Volume, Surface Area, Chi Indices | Quantifies the size, shape, and branching of the molecule. | researchgate.net |
| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability. | nih.gov |
| Quantum Chemical | HOMO/LUMO Energies | Indicates susceptibility to electrophilic/nucleophilic attack. | nih.govmdpi.com |
Development of Novel Methodologies Leveraging Unique Reactivity Profiles of the this compound Scaffold
The unique structural characteristics of this compound, particularly the bulky and sterically demanding 2-ethylbutyl group, can be expected to impart distinct reactivity profiles compared to simpler alkyl- or arylsulfonyl compounds. Future research should focus on exploring and exploiting this unique reactivity to develop novel synthetic methodologies.
Potential research avenues include:
Sterically Controlled Reactions: The significant steric hindrance provided by the 2-ethylbutyl group could be used to direct the regioselectivity of reactions on the benzene (B151609) ring or at the sulfonyl group. For example, ortho-lithiation followed by reaction with an electrophile might be highly selective due to the blocking effect of the bulky substituent. Investigating such sterically controlled transformations could lead to the development of new methods for creating highly substituted and complex aromatic compounds.
Activation of C-H Bonds: The development of methods for the direct functionalization of C-H bonds is a major goal in modern organic synthesis. Research could target the selective activation and functionalization of C-H bonds within the 2-ethylbutyl group itself, opening up pathways to novel derivatives that would be difficult to access through traditional synthetic routes.
Exploration as a Chiral Auxiliary or Ligand: If synthesized from a chiral precursor, the this compound scaffold could potentially serve as a chiral auxiliary to control stereochemistry in asymmetric reactions. Alternatively, functionalization of the aromatic ring could lead to the creation of novel chiral ligands for asymmetric catalysis, where the bulky group could create a well-defined chiral pocket around a metal center.
The development of such novel methodologies would not only expand the synthetic utility of the this compound scaffold but also contribute to the broader field of organic synthesis by providing new tools for the construction of complex molecules.
Q & A
Basic: What synthetic strategies are recommended for preparing (2-Ethylbutane-1-sulfonyl)benzene, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sulfonation or nucleophilic substitution. For example:
- Step 1: React benzene with chlorosulfonic acid to form benzenesulfonyl chloride.
- Step 2: Substitute the chloride with 2-ethylbutane via a nucleophilic substitution (e.g., using Grignard reagents or alkyl lithium compounds).
Optimization Tips: - Use anhydrous conditions and catalysts like pyridine to suppress side reactions.
- Monitor reaction progress via TLC or HPLC (as described in pharmacopeial methods for sulfonamide derivatives) .
- Purify via column chromatography or recrystallization to isolate high-purity product .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Identify alkyl chain integration (e.g., 2-ethylbutane protons at δ 0.8–1.5 ppm) and sulfonyl group proximity via coupling patterns.
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex alkyl-substituted aromatics .
- Infrared Spectroscopy (IR): Confirm sulfonyl S=O stretching vibrations (~1350–1150 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with methanol/buffer mobile phase (pH 4.6) to assess purity, as validated for sulfonamide derivatives .
Advanced: How can researchers address contradictions in spectroscopic data for derivatives with varying substitution patterns?
Methodological Answer:
- Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., diphenyl sulfone for sulfonyl group behavior) .
- Computational Validation: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results .
- Isomer Identification: Employ chiral chromatography or X-ray crystallography if stereochemical inconsistencies arise .
Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations: Model transition states to predict regioselectivity in reactions (e.g., sulfonyl group as an electron-withdrawing director) .
- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., polar aprotic solvents enhancing nucleophilicity) .
- QSPR Models: Corrate substituent electronic parameters (Hammett σ) with reaction rates for predictive design .
Advanced: How can bioactivity assays account for sulfonyl group interference when testing antimicrobial properties?
Methodological Answer:
- Control Experiments: Compare activity of this compound with unsubstituted benzene analogs to isolate sulfonyl effects .
- Enzyme Inhibition Assays: Use fluorogenic substrates to measure inhibition of microbial proteases (e.g., serine hydrolases) and adjust for non-specific sulfonyl reactivity .
- Cytotoxicity Profiling: Pair bioactivity data with mammalian cell viability assays to distinguish selective toxicity .
Advanced: What strategies minimize byproducts during sulfonation or alkylation steps?
Methodological Answer:
- Temperature Control: Maintain low temperatures (−10°C to 0°C) during sulfonation to prevent polysubstitution .
- Protecting Groups: Temporarily block reactive sites on benzene using acetyl or tert-butyl groups .
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃) or organocatalysts to enhance regioselectivity .
Advanced: How can PBPK modeling guide toxicity studies for sulfonyl-containing compounds?
Methodological Answer:
- Template Selection: Use ethylbenzene PBPK models as analogs for parameterizing tissue distribution and metabolic clearance .
- In Silico Adjustments: Modify logP and protein-binding coefficients to reflect sulfonyl hydrophilicity and plasma stability.
- Validation: Compare simulated metabolite profiles (e.g., sulfonic acid derivatives) with in vitro hepatocyte data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
